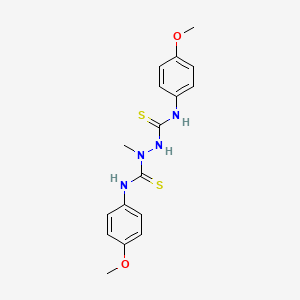
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to a hydrazine backbone, with a methyl group and two thioamide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which are subsequently methylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N2-Bis(4-methoxyphenyl)-N1-tosylformamidine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide is unique due to its specific structural features, such as the presence of both methoxy and thioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.
Propriétés
Numéro CAS |
455880-00-9 |
|---|---|
Formule moléculaire |
C17H20N4O2S2 |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbamothioylamino]-1-methylthiourea |
InChI |
InChI=1S/C17H20N4O2S2/c1-21(17(25)19-13-6-10-15(23-3)11-7-13)20-16(24)18-12-4-8-14(22-2)9-5-12/h4-11H,1-3H3,(H,19,25)(H2,18,20,24) |
Clé InChI |
NKHPIUHDBXIEIT-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=S)NC1=CC=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



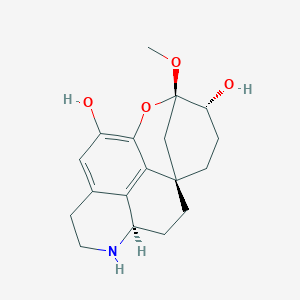
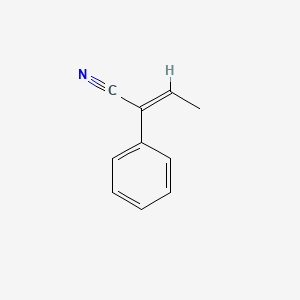
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
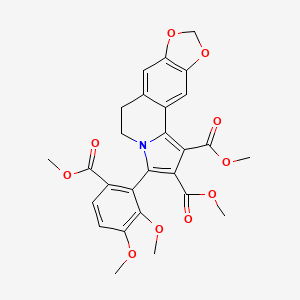
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
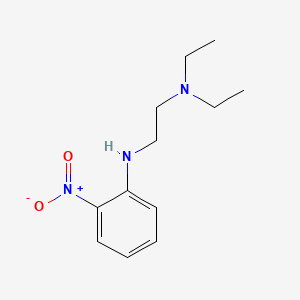
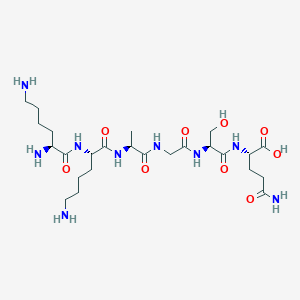
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)

![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)
